4-Cyclopropoxy-1-ethyl-2-methoxybenzene
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Overview
Description
4-Cyclopropoxy-1-ethyl-2-methoxybenzene is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-ethyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of a benzene derivative with cyclopropyl and ethyl groups under specific conditions . The reaction conditions often include the use of a strong acid catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes steps like nitration, reduction, and alkylation, followed by purification techniques such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst for alkylation or acylation reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Cyclopropoxy-1-ethyl-2-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-ethyl-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, which allows it to interact with various biological molecules. The cyclopropoxy and methoxy groups play a crucial role in modulating its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
4-Methoxybenzyl bromide: Used for protection of hydroxyl groups.
4-Ethynylanisole: Involved in the synthesis of photoluminescent compounds.
Uniqueness: 4-Cyclopropoxy-1-ethyl-2-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C12H16O2/c1-3-9-4-5-11(8-12(9)13-2)14-10-6-7-10/h4-5,8,10H,3,6-7H2,1-2H3 |
InChI Key |
IXQFUBNSHZVNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC2CC2)OC |
Origin of Product |
United States |
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